molecular formula C20H21FN4O2 B1680818 SB 239063 CAS No. 193551-21-2

SB 239063

Número de catálogo: B1680818
Número CAS: 193551-21-2
Peso molecular: 368.4 g/mol
Clave InChI: ZQUSFAUAYSEREK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SB 239063: es un inhibidor potente y selectivo de la proteína quinasa 38 activada por mitógeno (MAPK). Este compuesto es conocido por su capacidad de reducir la producción de citoquinas inflamatorias y ha mostrado propiedades neuroprotectoras después de la administración oral . Se utiliza principalmente en la investigación científica para estudiar el papel de la p38 MAPK en diversos procesos biológicos y enfermedades.

Aplicaciones Científicas De Investigación

SB 239063 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the role of p38 MAPK in various chemical reactions and pathways.

    Biology: Investigates the role of p38 MAPK in cellular processes such as inflammation, apoptosis, and cell differentiation.

    Medicine: Explores the potential therapeutic applications of p38 MAPK inhibitors in treating diseases such as Alzheimer’s disease, asthma, and chronic obstructive pulmonary disease.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting p38 MAPK.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: SB 239063 se sintetiza mediante un proceso de varios pasos que implica la formación de un anillo de imidazol y la funcionalización posterior. Los pasos clave incluyen:

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: SB 239063 experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales:

Aplicaciones de la investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

    Química: Se utiliza como una herramienta para estudiar el papel de la p38 MAPK en diversas reacciones químicas y vías.

    Biología: Investiga el papel de la p38 MAPK en procesos celulares como la inflamación, la apoptosis y la diferenciación celular.

    Medicina: Explora las posibles aplicaciones terapéuticas de los inhibidores de la p38 MAPK en el tratamiento de enfermedades como la enfermedad de Alzheimer, el asma y la enfermedad pulmonar obstructiva crónica.

    Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a la p38 MAPK.

Mecanismo De Acción

SB 239063 ejerce sus efectos inhibiendo selectivamente la actividad de la p38 MAPK. Esta quinasa juega un papel crucial en la regulación de la producción de citoquinas inflamatorias y las respuestas celulares al estrés. Al inhibir la p38 MAPK, this compound reduce la producción de citoquinas proinflamatorias como la interleucina-1 y el factor de necrosis tumoral alfa. Esta inhibición conduce a una disminución de la inflamación y protección contra lesiones neuronales .

Comparación Con Compuestos Similares

Compuestos similares:

Singularidad de this compound: this compound es único debido a su alta selectividad para las isoformas alfa y beta de la p38 MAPK, con actividad mínima contra las isoformas gamma y delta. Esta selectividad la convierte en una herramienta valiosa para estudiar los roles específicos de las isoformas de la p38 MAPK en diversos procesos biológicos .

Propiedades

IUPAC Name

4-[4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)imidazol-1-yl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-27-20-22-11-10-17(24-20)19-18(13-2-4-14(21)5-3-13)23-12-25(19)15-6-8-16(26)9-7-15/h2-5,10-12,15-16,26H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUSFAUAYSEREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)C2=C(N=CN2C3CCC(CC3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274455
Record name SB 239063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193551-21-2
Record name SB 239063
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193551212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB 239063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-239063
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HII3DC8CPI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB 239063
Reactant of Route 2
SB 239063
Reactant of Route 3
Reactant of Route 3
SB 239063
Reactant of Route 4
Reactant of Route 4
SB 239063
Reactant of Route 5
Reactant of Route 5
SB 239063
Reactant of Route 6
SB 239063
Customer
Q & A

Q1: What is SB239063, and what is its primary mechanism of action?

A1: SB239063 is a potent and selective second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK) [, , , , , ]. It binds to p38 MAPK, preventing its phosphorylation and subsequent activation [, , , , ]. This inhibition disrupts downstream signaling cascades involved in inflammatory responses, cell death, and other cellular processes [, , , , ].

Q2: How does SB239063's inhibition of p38 MAPK translate into its observed anti-inflammatory effects?

A2: SB239063's inhibition of p38 MAPK leads to reduced production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are key mediators of inflammation [, , , , , ]. By suppressing the production of these cytokines, SB239063 effectively dampens the inflammatory cascade and reduces inflammation.

Q3: Beyond cytokine production, what other cellular processes are affected by SB239063's inhibition of p38 MAPK?

A3: SB239063's p38 MAPK inhibition impacts several cellular events. It can reduce leukocyte recruitment and adhesion [, , ], decrease the expression of adhesion molecules like ICAM-1 [], and modulate the production of chemokines involved in leukocyte trafficking [, , ]. Additionally, SB239063 can influence cell death pathways, including apoptosis [, , ].

Q4: What is the significance of SB239063 demonstrating efficacy in both in vitro and in vivo models?

A4: SB239063's effectiveness in both in vitro cell-based assays and in vivo animal models strengthens its potential as a therapeutic agent [, , , , , , , , , , , , , , , , ]. This cross-validation suggests that its mechanism of action translates from cellular systems to complex organisms, increasing the likelihood of clinical relevance.

Q5: What is the molecular formula and weight of SB239063?

A5: While the provided research excerpts don't explicitly state the molecular formula and weight of SB239063, this information is crucial for researchers. Consulting chemical databases like PubChem or ChemSpider, using the provided IUPAC name "Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-," would reveal these details.

Q6: Is there any spectroscopic data available for SB239063?

A6: The research excerpts provided do not delve into the spectroscopic characterization of SB239063. Information regarding its NMR, IR, or Mass Spectrometry data would be crucial for researchers aiming to synthesize or analyze this compound. These details are likely available in the compound's patent literature or from chemical suppliers.

Q7: How does SB239063 compare to first-generation p38 MAPK inhibitors in terms of its structure and activity?

A7: SB239063 belongs to the second generation of p38 MAPK inhibitors and boasts improved kinase selectivity and enhanced cellular and in vivo activity compared to its first-generation counterparts []. Although specific structural modifications leading to these improvements are not detailed in the provided excerpts, exploring medicinal chemistry literature focusing on SB239063's development would be insightful.

Q8: Have any studies investigated the impact of modifying SB239063's structure on its potency, selectivity, or other pharmacological properties?

A8: The provided research excerpts primarily focus on SB239063's effects and do not delve into systematic SAR studies. Investigating medicinal chemistry literature focusing on SB239063 and related p38 MAPK inhibitors would be necessary to understand the impact of structural modifications on its pharmacological profile.

Q9: What is known about the stability of SB239063 under various conditions?

A9: The provided research excerpts do not explicitly discuss SB239063's stability profile. Information regarding its susceptibility to degradation under different pH, temperature, or storage conditions is essential for developing stable formulations. This data may be found in the drug's patent literature or from chemical suppliers.

Q10: Have any specific formulation strategies been explored to enhance SB239063's stability, solubility, or bioavailability?

A10: One study highlights the use of polyketal encapsulation to deliver SB239063 in a rodent model of cardiac dysfunction []. This approach facilitated sustained drug release and improved therapeutic outcomes compared to free SB239063 []. This suggests that formulation strategies can significantly influence SB239063's efficacy. Further research exploring alternative formulation approaches, such as nanoparticle-based delivery systems or prodrug designs, could yield valuable insights into optimizing its delivery and therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.